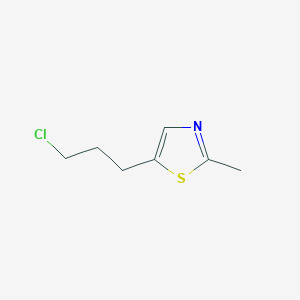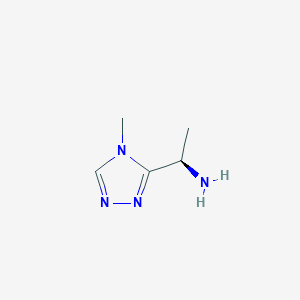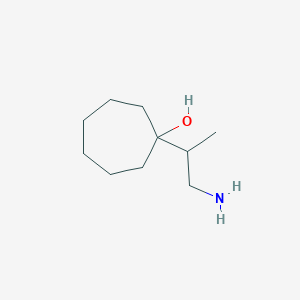![molecular formula C9H8ClN3O3S B13157627 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a chloromethyl group and a benzenesulfonamide moiety . The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, solvents like DMF, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Biological Research: It is used in proteomics research to study protein interactions and functions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects . For example, it may act as an inhibitor of carbonic anhydrase, affecting various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide can be compared with other oxadiazole derivatives, such as:
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound also contains a chloromethyl group and an oxadiazole ring but differs in its overall structure and specific applications.
4-Chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide: Another similar compound with different substituents and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C9H8ClN3O3S |
|---|---|
Molecular Weight |
273.70 g/mol |
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C9H8ClN3O3S/c10-5-8-12-9(16-13-8)6-1-3-7(4-2-6)17(11,14)15/h1-4H,5H2,(H2,11,14,15) |
InChI Key |
YUJMIOGXGAYQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)




![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)



